5-Bromo-2-(chloromethyl)pyridine hydrochloride
Overview
Description
5-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrCl2N. It is commonly used in various chemical reactions and has significant applications in scientific research. The compound is known for its reactivity and versatility in organic synthesis.
Scientific Research Applications
5-Bromo-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
The compound is classified as a danger according to the GHS05 pictogram . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyridine hydrochloride typically involves the bromination of 2-(chloromethyl)pyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The compound is often produced in solid form and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under appropriate conditions to achieve substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used in these reactions, often under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce azides or thiocyanates .
Mechanism of Action
The mechanism by which 5-Bromo-2-(chloromethyl)pyridine hydrochloride exerts its effects is primarily through its reactivity in chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for various transformations. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-(Chloromethyl)pyridine hydrochloride: Lacks the bromine atom, which affects its reactivity and applications.
Uniqueness: 5-Bromo-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXPFHGVFYBITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701213 | |
Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-91-5 | |
Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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